5-Bromo-3-chloro-N-ethylpicolinamide
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Overview
Description
5-Bromo-3-chloro-N-ethylpicolinamide: is a chemical compound that belongs to the class of picolinamides It is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring, along with an ethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-N-ethylpicolinamide typically involves the following steps:
Bromination and Chlorination: The starting material, picolinamide, undergoes bromination and chlorination reactions to introduce the bromine and chlorine atoms at the 5 and 3 positions of the pyridine ring, respectively. These reactions are usually carried out using bromine and chlorine reagents under controlled conditions.
N-Ethylation: The intermediate product is then subjected to N-ethylation using an appropriate ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base like potassium carbonate or sodium hydride. This step introduces the ethyl group to the nitrogen atom of the picolinamide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-3-chloro-N-ethylpicolinamide can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or the pyridine ring.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted picolinamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 5-Bromo-3-chloro-N-ethylpicolinamide is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a pharmacophore in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors.
Industry:
Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-N-ethylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms, along with the ethyl group, contribute to its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects.
Comparison with Similar Compounds
3-Bromo-5-chloro-N-methylpicolinamide: Similar structure but with a methyl group instead of an ethyl group.
5-Bromo-3-chloro-N-phenylpicolinamide: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness: 5-Bromo-3-chloro-N-ethylpicolinamide is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, along with the ethyl group on the nitrogen atom. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-bromo-3-chloro-N-ethylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClN2O/c1-2-11-8(13)7-6(10)3-5(9)4-12-7/h3-4H,2H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGESSMVSHDBUPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=N1)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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